

An In-depth Technical Guide to the Chemical Properties of Fba-IN-1

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Fba-IN-1 is a pioneering, first-in-class covalent and allosteric inhibitor of fructose-1,6-bisphosphate aldolase (FBA) derived from Candida albicans (CaFBA).[1][2] As an emerging antifungal agent, **Fba-IN-1** presents a novel mechanism of action with the potential to address the growing challenge of azole resistance in candidiasis. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and mechanism of action of **Fba-IN-1**, intended to support further research and development in the field of antifungal therapeutics.

Chemical and Physical Properties

Fba-IN-1, also identified as compound 2a11 in foundational research, possesses a unique molecular structure that underpins its potent inhibitory activity. The key chemical and physical properties of **Fba-IN-1** are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.



Property	Value	Reference	
Molecular Formula	C15H13NOSe	[3]	
Molecular Weight	302.24 g/mol	[3]	
CAS Number	2605897-57-0	[2]	
IUPAC Name	2-(4-Ethylphenyl)-1,2- benzoselenazol-3-one	[3]	
Appearance	Solid powder	[3]	
Purity	>98%		
Solubility	Soluble in DMSO	ple in DMSO [2]	
Storage	Store at -20°C for long-term stability.	[3]	

Biological Activity and Mechanism of Action

Fba-IN-1 demonstrates potent and specific activity against Candida albicans, including strains resistant to conventional azole-based antifungal drugs. Its primary molecular target is the enzyme fructose-1,6-bisphosphate aldolase (FBA), a critical component of the glycolysis and gluconeogenesis pathways in fungi.

Inhibitory Activity

The biological efficacy of **Fba-IN-1** has been quantified through various assays, highlighting its potential as a therapeutic agent.



Assay	Value	Target Organism/Enzyme	Reference
MIC80	1 μg/mL	Azole-resistant Candida albicans strain 103	[1][2][4]
IC50	2.7 µM (for a structurally related inhibitor, compound 3g)	Candida albicans FBA-II	[5]

Note: The specific IC_{50} for **Fba-IN-1** has not been publicly disclosed in the reviewed literature. The provided IC_{50} value is for a structurally related compound from the same research, indicating the potential potency range.

Mechanism of Covalent Inhibition

Fba-IN-1 functions as a covalent inhibitor, forming an irreversible bond with a specific amino acid residue within the target enzyme. This mechanism distinguishes it from many reversible inhibitors and contributes to its potent and sustained activity. The inhibitor targets a novel, allosteric binding site on CaFBA, specifically forming a covalent linkage with the cysteine residue at position 292 (C292).[6] This covalent modification disrupts the normal catalytic function of the enzyme, leading to the inhibition of glycolysis and ultimately, the suppression of fungal growth.

Experimental Protocols

A detailed understanding of the experimental methodologies used to synthesize and characterize **Fba-IN-1** is crucial for reproducing and building upon existing research.

Synthesis of Fba-IN-1

While the precise, step-by-step synthesis protocol for **Fba-IN-1** (compound 2a11) is detailed within the primary research article, the general approach involves a structure-guided design and optimization strategy. This process typically entails:



- Scaffold Identification: Beginning with a known chemical scaffold that exhibits some affinity for the target enzyme.
- Computational Modeling: Utilizing molecular docking and other computational tools to predict
 modifications that would enhance binding affinity and introduce a reactive group for covalent
 inhibition.
- Chemical Synthesis: Employing organic synthesis techniques to produce a library of candidate inhibitor molecules based on the computational models.
- Iterative Optimization: Screening the synthesized compounds for their inhibitory activity and using the results to refine the computational models and design further improved inhibitors.

Fructose-1,6-Bisphosphate Aldolase (FBA) Enzymatic Assay

The inhibitory activity of **Fba-IN-1** against CaFBA is determined using an enzymatic assay that measures the rate of the FBA-catalyzed reaction. A typical protocol is as follows:

- Enzyme Preparation: Recombinant Candida albicans FBA is expressed and purified.
- Reaction Mixture: A reaction buffer is prepared containing Tris-HCl, the substrate fructose-1,6-diphosphate, and a coupling enzyme system (e.g., α-glycerophosphate dehydrogenase/triosephosphate isomerase) with NADH.
- Inhibitor Incubation: The purified CaFBA is pre-incubated with varying concentrations of Fba-IN-1.
- Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
- Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm. The rate of this reaction is proportional to the FBA activity.
- IC₅₀ Determination: The inhibitor concentration that results in a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the enzyme activity against the inhibitor concentration.



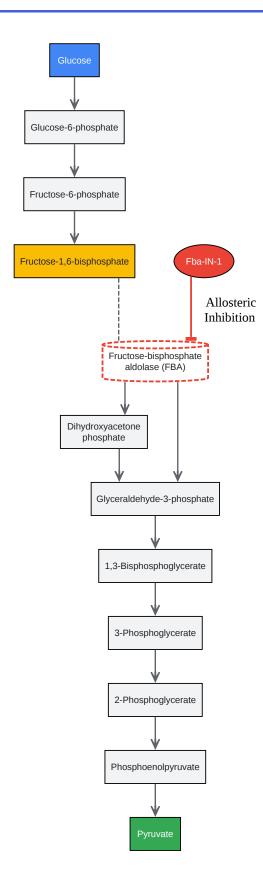
Signaling Pathways and Visualization

To contextualize the mechanism of action of **Fba-IN-1**, it is essential to understand the metabolic pathway in which its target, FBA, operates.

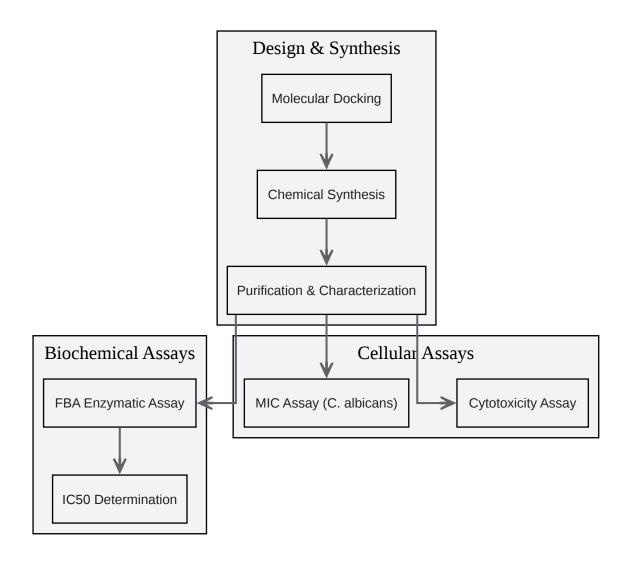
Glycolysis Pathway in Candida albicans

Fructose-1,6-bisphosphate aldolase is a key enzyme in the glycolytic pathway, which is central to carbon metabolism and energy production in Candida albicans.[7][8][9] The pathway involves the conversion of glucose to pyruvate, generating ATP and NADH in the process.









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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
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 [https://www.benchchem.com/product/b10856947#understanding-the-chemical-properties-offba-in-1]

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